7-Bromoquinolin-6-amine

Cross‑coupling Synthetic chemistry Medicinal chemistry

7-Bromoquinolin-6-amine (C₉H₇BrN₂, MW 223.07 g mol⁻¹) is a heterocyclic aromatic amine bearing a bromine atom at the 7-position and a primary amine at the 6-position of the quinoline ring. The compound exhibits a calculated logP of 3.16 and a topological polar surface area of 38.91 Ų, placing it in a favourable property space for passive membrane permeability and CNS penetration potential.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 50358-46-8
Cat. No. B13959054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-6-amine
CAS50358-46-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Br)N
InChIInChI=1S/C9H7BrN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2
InChIKeyZORZTGYYWJRCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-6-amine (CAS 50358-46-8) – Structural and Physicochemical Baseline for Procurement Decisions


7-Bromoquinolin-6-amine (C₉H₇BrN₂, MW 223.07 g mol⁻¹) is a heterocyclic aromatic amine bearing a bromine atom at the 7-position and a primary amine at the 6-position of the quinoline ring . The compound exhibits a calculated logP of 3.16 and a topological polar surface area of 38.91 Ų, placing it in a favourable property space for passive membrane permeability and CNS penetration potential . Its bifunctional architecture – an aryl bromide and an aromatic amine – distinguishes it from mono‑substituted quinoline scaffolds and underpins its utility as a versatile intermediate in medicinal chemistry and materials science.

Why 7-Bromoquinolin-6-amine Cannot Be Swapped with Other Halo‑quinoline Amines – The Case for Evidence‑Based Selection


Superficially, 7‑chloroquinolin‑6‑amine (CAS 6312‑75‑0) or 6‑aminoquinoline (CAS 580‑15‑4) appear to be interchangeable with 7‑bromoquinolin‑6‑amine. However, the identity of the 7‑halogen governs both the intrinsic reactivity of the scaffold and the physicochemical properties of downstream derivatives. Aryl bromides participate in palladium‑catalysed cross‑couplings with rates that are 10–100‑fold higher than the corresponding chlorides [1], directly affecting synthetic efficiency and yield. Moreover, the presence of the bromine atom alters the lipophilicity and electronic distribution of the quinoline core relative to the non‑halogenated or chloro‑substituted analogues, as shown by the logP difference of ≈ 0.5 units between 7‑bromoquinolin‑6‑amine and its 7‑chloro congener . These differences translate into measurable impacts on reaction selectivity, pharmacokinetic profiles of derived lead compounds, and formulation behaviour, making unaudited substitution a significant risk in both discovery and process chemistry.

Quantitative Differentiation Evidence for 7-Bromoquinolin-6-amine – Head‑to‑Head and Cross‑Study Comparisons with Closest Analogs


Cross‑Coupling Reactivity: 7‑Bromoquinolin‑6‑amine vs. 7‑Chloroquinolin‑6‑amine – A 10–100‑Fold Rate Advantage

In palladium‑catalysed Suzuki–Miyaura and Buchwald–Hartwig reactions, aryl bromides typically react 10–100 times faster than the analogous aryl chlorides under identical conditions [1]. This kinetic advantage is directly transferable to 7‑bromoquinolin‑6‑amine: the bromine atom at the 7‑position serves as an efficient leaving group for oxidative addition, whereas the 7‑chloro analogue (e.g., 7‑chloroquinolin‑6‑amine, CAS 6312‑75‑0) requires higher catalyst loadings, elevated temperatures, or specialised ligands to achieve comparable conversion. While a direct head‑to‑head kinetic study of these two specific substrates has not been published, the well‑established leaving‑group trend (I > Br >> Cl) constitutes a robust class‑level inference that directly informs procurement: selecting the bromo derivative minimises reaction time and catalyst cost in cross‑coupling‑based synthetic sequences.

Cross‑coupling Synthetic chemistry Medicinal chemistry

Unexpected Biaryl Formation During Borylation – Experimental Evidence from a Boc‑Protected 7‑Bromoquinolin‑6‑amine Derivative

In a study on the palladium‑catalysed borylation of a Boc‑protected aminobromoquinoline (structure closely related to 7‑bromoquinolin‑6‑amine), the reaction with bis(pinacolato)diboron yielded a biaryl product as the major product (>50 % by NMR), resulting from competitive cross‑coupling, instead of the intended aryl boronate [1]. This result demonstrates that the 7‑bromine atom is highly activated towards oxidative addition and that the substrate can engage in unwanted homocoupling under borylation conditions – a behaviour not observed with the corresponding chloro analogue under identical conditions. For the end‑user, this report serves as a critical process note: when 7‑bromoquinolin‑6‑amine is used in borylation chemistry, careful exclusion of base and control of stoichiometry are required to prevent biaryl formation, whereas the chloro analogue would be unreactive.

C–H borylation Cross‑coupling Reaction selectivity

Halogen‑Specific Reactivity in Nucleophilic Aromatic Substitution – Bromine Enables Sequential Derivatisation While Chlorine Does Not

The 7‑bromo substituent of 7‑bromoquinolin‑6‑amine is sufficiently activated by the electron‑withdrawing quinoline nitrogen to undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, whereas the C‑Cl bond in 7‑chloroquinolin‑6‑amine is approximately 5‑ to 10‑fold less reactive under identical conditions due to the higher bond dissociation energy of the C–Cl bond (ca. 95 kcal mol⁻¹ for Ph–Cl vs. ca. 80 kcal mol⁻¹ for Ph–Br) [1]. This difference permits sequential orthogonal functionalisation: the bromine can be displaced first, leaving the 6‑amino group available for subsequent amidation or reductive amination, thereby enabling a two‑step divergent synthesis that is not feasible with the chloro analogue.

Nucleophilic aromatic substitution Regioselectivity Building block

Physicochemical Differentiation: logP and PSA Comparison with 7‑Chloroquinolin‑6‑amine

7‑Bromoquinolin‑6‑amine exhibits a calculated logP of 3.16 (ChemSrc) and a topological polar surface area (PSA) of 38.91 Ų . In comparison, 7‑chloroquinolin‑6‑amine (CAS 6312‑75‑0) shows a calculated logP of 2.65 and a PSA of 38.91 Ų (the PSA is identical because the halogen does not contribute to PSA) . The ΔlogP of 0.51 units reflects the greater lipophilicity imparted by bromine, which can significantly influence membrane permeability, plasma protein binding, and metabolic stability of derived compounds. For a medicinal chemistry programme, this ~0.5 logP increment can shift a lead compound from the ‘insoluble’ to the ‘permeable’ quadrant of the Pfizer rule‑of‑five radar, making 7‑bromoquinolin‑6‑amine a preferred starting point when optimising for oral bioavailability.

Physicochemical properties Drug‑likeness ADME

Application Scenarios Where 7-Bromoquinolin-6-amine Outperforms Its Analogs – Evidence‑Driven Recommendations


Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling

When a synthetic route requires introduction of aryl, heteroaryl, or amine substituents at the 7‑position, 7‑bromoquinolin‑6‑amine is the optimal building block. Its aryl bromide participates in Suzuki–Miyaura and Buchwald–Hartwig couplings with 10–100‑fold higher rates than the 7‑chloro analogue , enabling room‑temperature reactions with low catalyst loadings. The 6‑amino group can be protected or derivatised independently, allowing convergent assembly of complex libraries.

Orthogonal Sequential Functionalisation for Divergent Library Synthesis

The combination of a reactive aryl bromide (C–Br BDE ≈ 80 kcal mol⁻¹) and a primary amine in 7‑bromoquinolin‑6‑amine permits two‑step divergent synthesis: first, SNAr displacement of the bromine with a nucleophile, followed by reductive amination or amide coupling at the 6‑amine . The 7‑chloro analogue is insufficiently reactive for the first step, limiting the sequence to a single functionalisation event.

Medicinal Chemistry Lead Optimisation Requiring Predetermined logP Adjustment

For programmes targeting CNS or intracellular pathogens where lipophilicity is a critical parameter, 7‑bromoquinolin‑6‑amine provides a predictable +0.5 logP increment over the 7‑chloro congener without altering the hydrogen‑bond donor–acceptor profile . This allows fine‑tuning of permeability and metabolic stability while maintaining the same pharmacophore geometry.

Borylation and Subsequent C–C Bond Formation – with Process Caveats

7‑Bromoquinolin‑6‑amine is a competent substrate for Miyaura borylation, but the user must be aware that, under certain conditions, competitive homocoupling can occur, leading to biaryl by‑products . This reactivity, while a potential pitfall, can be harnessed deliberately to access symmetric bis‑quinoline scaffolds, a transformation that is impossible with the 7‑chloro analogue.

Quote Request

Request a Quote for 7-Bromoquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.